1-Phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and an aldehyde functional group.
Mechanism of Action
Target of Action
It is used to synthesize phenyl-pyrazolyl acrylic acid benzylidene carbohydrazide derivatives with antichagasic activities . It is also used to prepare ORL1 receptor antagonists .
Mode of Action
Its derivatives have shown distinct cytotoxicity profile against colon sw-620 cell line .
Pharmacokinetics
It is soluble in toluene , which may influence its bioavailability.
Action Environment
It is sensitive to moisture and light , which may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can show acaricidal, insecticidal, and fungicidal activities
Cellular Effects
Some pyrazole derivatives have shown distinct cytotoxicity profiles against certain cell lines
Molecular Mechanism
Pyrazole derivatives can undergo a variety of reactions, including radical addition followed by intramolecular cyclization
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reactions. For instance, starting from 1-phenyl-1H-pyrazol-3-ol, carbon-carbon bond-forming reactions are applied to functionalize the intermediate pyrazole triflates . Another method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of palladium-catalyzed cross-coupling reactions and other efficient synthetic routes suggest potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: 1-Phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-1H-pyrazole-4-methanol
- 3-Substituted 1-phenyl-1H-pyrazole-4-carbaldehydes
Uniqueness: 1-Phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the phenyl group and the aldehyde functional group allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .
Properties
IUPAC Name |
1-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRLPFVPVKYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359212 | |
Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54605-72-0 | |
Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Phenyl-1H-pyrazole-4-carbaldehyde?
A1: The molecular formula is C10H8N2O, and the molecular weight is 172.18 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: Key spectroscopic data include: - IR spectroscopy: Provides information about functional groups, particularly the carbonyl group (C=O) of the aldehyde. - NMR spectroscopy (1H and 13C): Reveals structural details and confirms the presence of specific protons and carbon atoms within the molecule. - Mass spectrometry: Confirms the molecular weight and fragmentation pattern, providing further structural information.
Q3: How is the structure of this compound confirmed?
A3: The structure is confirmed through a combination of: - Spectral Analysis: IR, 1H NMR, 13C NMR, and mass spectrometry provide detailed information about the functional groups and connectivity of atoms within the molecule. , - Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, and nitrogen, supporting the proposed molecular formula. - X-ray Diffraction: For solid-state structures, this technique provides a three-dimensional arrangement of atoms within the crystal lattice, offering definitive structural proof.
Q4: What is a common synthetic route to prepare this compound?
A4: The Vilsmeier-Haack reaction is frequently employed. It involves reacting a suitable substituted hydrazone (e.g., 1-phenylethylidene-2-phenylhydrazine) with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide).
Q5: What are the key reactions this compound can undergo?
A5: It readily participates in reactions characteristic of both aldehydes and the pyrazole ring, including: - Knoevenagel Condensation: Reacting with active methylene compounds to yield substituted alkenes. This reaction is often utilized to synthesize heterocyclic compounds with potential pharmaceutical applications. - Schiff Base Formation: Condensation with primary amines to form Schiff bases, a versatile class of compounds with potential in coordination chemistry and biological applications. , - Cycloaddition Reactions: The pyrazole ring can participate in [3+2] cycloaddition reactions, leading to the formation of complex heterocyclic systems with potential biological activities. - Oxime Formation: Reacting with hydroxylamine to yield oximes, which can be further modified or utilized as intermediates in organic synthesis. - Reduction: The aldehyde group can be reduced to an alcohol, providing access to new derivatives for further functionalization.
Q6: What are the potential applications of this compound and its derivatives?
A6: This compound serves as a versatile building block in organic synthesis, particularly for: - Pharmaceuticals: Derivatives have shown potential as anticonvulsant, analgesic, antimicrobial, and antihypertensive agents. , , , - Agrochemicals: Potential for development as herbicides, fungicides, and insecticides due to the biological activity often associated with pyrazole derivatives. - Materials Science: May find use in developing new materials, such as polymers and dyes, due to the possibility of introducing diverse functionalities through chemical modifications.
Q7: Have any specific derivatives shown significant biological activity?
A7: Yes, several derivatives exhibit promising activity: - Antimicrobial Agents: Compounds with substitutions in the pyrazole ring, such as -CONH2 and -CSNH2, have demonstrated antibacterial activity against various organisms. - Anticonvulsants: Derivatives incorporating thiazolidine, pyrazolone, and thiazolo[3,2-a]pyrimidine moieties have shown potent anticonvulsant activity.
Q8: How does modifying the structure of this compound influence its biological activity?
A8: Modifications at various positions significantly impact activity: - Substitutions on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can modulate electronic properties and influence interactions with biological targets. - Modifications at the 3-position of the pyrazole ring: Introducing different aryl or heterocyclic groups can significantly impact interactions with biological targets, affecting potency and selectivity. - Derivatization of the aldehyde group: Converting the aldehyde to other functional groups (e.g., oximes, hydrazones, or substituted alkenes) can significantly alter the compound's pharmacological profile.
Q9: How is computational chemistry employed in research on this compound?
A9: It plays a crucial role in: - Molecular Docking: Predicts the binding mode and affinity of derivatives to target proteins, aiding in the rational design of more potent and selective inhibitors. - QSAR (Quantitative Structure-Activity Relationship) Modeling: Develops mathematical models to correlate the structure of derivatives with their biological activity, guiding the synthesis of novel analogs with improved properties. - DFT (Density Functional Theory) Calculations: Investigate electronic properties, such as HOMO-LUMO energies, to gain insights into reactivity and potential interactions with biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.